molecular formula C16H9ClO B11757025 10-Chloronaphtho[2,1-b]benzofuran

10-Chloronaphtho[2,1-b]benzofuran

Cat. No.: B11757025
M. Wt: 252.69 g/mol
InChI Key: FNULZJHNXGVSLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Chloronaphtho[2,1-b]benzofuran typically involves the chlorination of naphtho[2,1-b]benzofuran. One common method includes the reaction of naphtho[2,1-b]benzofuran with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination at the desired position.

For industrial production, the process may involve large-scale chlorination reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

10-Chloronaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 10-methoxynaphtho[2,1-b]benzofuran .

Scientific Research Applications

10-Chloronaphtho[2,1-b]benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Chloronaphtho[2,1-b]benzofuran in its applications, particularly in optoelectronics, involves its ability to act as a semiconductor material. The compound’s molecular structure allows it to efficiently transport electrons and holes, which is crucial for the functioning of OLEDs. The presence of the chlorine atom enhances its electron-withdrawing properties, thereby improving its performance in electronic devices .

Comparison with Similar Compounds

10-Chloronaphtho[2,1-b]benzofuran can be compared with other similar compounds such as:

    10-Bromonaphtho[2,1-b]benzofuran: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and electronic properties.

    10-Fluoronaphtho[2,1-b]benzofuran: Contains a fluorine atom, leading to different chemical behavior and applications.

    10-Iodonaphtho[2,1-b]benzofuran:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

10-chloronaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H

InChI Key

FNULZJHNXGVSLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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